1-(Trimethylsilyl)-1H-benzotriazole

Catalog No.
S780983
CAS No.
43183-36-4
M.F
C9H13N3Si
M. Wt
191.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Trimethylsilyl)-1H-benzotriazole

CAS Number

43183-36-4

Product Name

1-(Trimethylsilyl)-1H-benzotriazole

IUPAC Name

benzotriazol-1-yl(trimethyl)silane

Molecular Formula

C9H13N3Si

Molecular Weight

191.3 g/mol

InChI

InChI=1S/C9H13N3Si/c1-13(2,3)12-9-7-5-4-6-8(9)10-11-12/h4-7H,1-3H3

InChI Key

VHOLOZYRMQVHBK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N1C2=CC=CC=C2N=N1

Canonical SMILES

C[Si](C)(C)N1C2=CC=CC=C2N=N1

1-(Trimethylsilyl)-1H-benzotriazole (TBS-BT) is a synthetic organic compound. It is a colorless liquid at room temperature []. While its origins as a specific compound are not documented, benzotriazoles, the class of molecules it belongs to, have a long history of use in various applications []. The significance of TBS-BT lies in its use as a functional group in organic synthesis, particularly as a protecting group for the NH moiety in various molecules [].


Molecular Structure Analysis

The key feature of TBS-BT's structure is the combination of a benzotriazole ring and a trimethylsilyl (TMS) group bonded to the nitrogen atom in the 1 position of the benzotriazole ring []. The benzotriazole ring consists of a fused benzene and triazole ring system, offering aromatic stability and the presence of three nitrogen atoms. The TMS group, Si(CH3)3, provides steric bulk and makes the nitrogen atom less basic []. This combination of features allows TBS-BT to effectively protect amine groups during chemical reactions while being easily removed under specific conditions [].


Chemical Reactions Analysis

Synthesis

A common method for synthesizing TBS-BT involves the reaction of benzotriazole with trimethylsilyl chloride (TMSCI) in the presence of a base like triethylamine (TEA) [].

C6H5N3 + (CH3)3SiCl + Et3N -> C6H5N3Si(CH3)3 + Et3N•HClBenzotriazole  + TMSCI  + TEA  -> TBS-BT + TEA•HCl

Deprotection

The removal of the TBS group from a protected amine can be achieved using various methods, depending on the desired reaction conditions. One common approach involves treatment with acidic conditions, such as a solution of tetrahydrofuran (THF) and acetic acid [].

R-N(Si(CH3)3) + H+ -> R-NH2 + (CH3)3SiOHProtected Amine  + Acid -> Amine + TMSOH

Other Relevant Reactions

TBS-BT can participate in various organic reactions as a functional group on a molecule. These reactions depend on the specific context of the molecule it's protecting.


Physical And Chemical Properties Analysis

  • Melting Point: Not available in public sources.
  • Boiling Point: 125-126 °C/3 mmHg [].
  • Solubility: Soluble in common organic solvents [].
  • Stability: Air and moisture sensitive [].

The mechanism of action of TBS-BT revolves around its ability to protect amine groups. The bulky TMS group hinders the reactivity of the nitrogen atom, preventing it from participating in unwanted reactions while the target molecule undergoes transformations. Once the desired modifications are complete, the TBS group can be selectively removed under controlled conditions to regenerate the free amine functionality [].

Protecting Group Chemistry:

TBSB is widely used as a protecting group in organic synthesis. Protecting groups shield specific functional groups in a molecule from unwanted reactions while allowing modifications at other sites. The trimethylsilyl group in TBSB is stable under various reaction conditions but can be readily removed using mild acidic or basic conditions, making it a versatile protecting group for various functionalities like alcohols, amines, and thiols.

Precursor for Functionalization:**

TBSB can serve as a precursor for introducing various functionalities onto organic molecules. The silicon atom in the trimethylsilyl group readily reacts with various nucleophiles, enabling the attachment of diverse functional groups, such as halides, amines, and alcohols, through controlled reactions. This allows for the selective modification of molecules and the creation of complex structures.

Catalyst and Reaction Scavenger:**

TBSB exhibits mild Lewis acidic character due to the empty d-orbitals on the silicon atom. This property enables its use as a catalyst for certain reactions, such as the hydrosilylation of alkenes and alkynes. Additionally, TBSB can act as a scavenger for reactive intermediates, like free radicals and electrophiles, quenching them and preventing undesired side reactions.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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